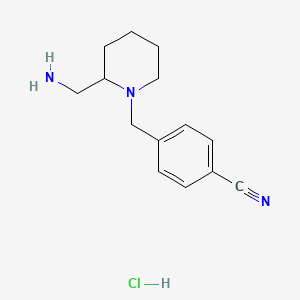

4-((2-(Aminomethyl)piperidin-1-yl)methyl)benzonitrile hydrochloride

Description

4-((2-(Aminomethyl)piperidin-1-yl)methyl)benzonitrile hydrochloride (CAS: 1353954-43-4) is a piperidine-derived compound with a molecular formula of C₁₄H₂₀ClN₃ and a molecular weight of 265.78 g/mol . Structurally, it features a benzonitrile core linked to a 2-(aminomethyl)piperidine moiety via a methylene bridge, with a hydrochloride salt counterion. This compound is primarily utilized in pharmaceutical research and development, particularly in the synthesis of ligands targeting central nervous system (CNS) receptors due to its amine-rich structure .

Properties

IUPAC Name |

4-[[2-(aminomethyl)piperidin-1-yl]methyl]benzonitrile;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3.ClH/c15-9-12-4-6-13(7-5-12)11-17-8-2-1-3-14(17)10-16;/h4-7,14H,1-3,8,10-11,16H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUMRZGLBXMRNDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)CN)CC2=CC=C(C=C2)C#N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-((2-(Aminomethyl)piperidin-1-yl)methyl)benzonitrile hydrochloride typically involves the following steps:

Formation of the Piperidine Intermediate: The starting material, piperidine, undergoes a reaction with formaldehyde and hydrogen cyanide to form 2-(aminomethyl)piperidine.

Coupling Reaction: The intermediate is then coupled with 4-chloromethylbenzonitrile under basic conditions to yield 4-((2-(aminomethyl)piperidin-1-yl)methyl)benzonitrile.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the synthesis is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to introduce functional groups such as carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon to reduce the nitrile group to an amine.

Substitution: Nucleophilic substitution reactions can occur at the benzonitrile moiety, where the nitrile group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Sodium hydride or other strong bases in aprotic solvents.

Major Products:

Oxidation: Carboxylic acids, ketones.

Reduction: Primary amines.

Substitution: Various substituted benzonitriles depending on the nucleophile used.

Chemistry:

- Used as an intermediate in the synthesis of complex organic molecules.

- Serves as a building block for the development of new materials.

Biology:

- Investigated for its potential as a ligand in receptor binding studies.

- Used in the synthesis of biologically active compounds.

Medicine:

- Explored for its potential therapeutic properties, including as a precursor for drug development.

- Studied for its role in the synthesis of pharmaceutical agents targeting specific biological pathways.

Industry:

- Utilized in the production of specialty chemicals.

- Employed in the manufacture of advanced polymers and resins.

Mechanism of Action

The mechanism of action of 4-((2-(Aminomethyl)piperidin-1-yl)methyl)benzonitrile hydrochloride depends on its application. In biological systems, it may act as a ligand that binds to specific receptors, modulating their activity. The piperidine ring and benzonitrile moiety can interact with various molecular targets, influencing pathways involved in signal transduction, enzyme activity, or gene expression.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Positional Isomers: 4-((4-(Aminomethyl)piperidin-1-yl)methyl)benzonitrile Hydrochloride

A closely related positional isomer, 4-((4-(aminomethyl)piperidin-1-yl)methyl)benzonitrile hydrochloride (CAS: 1353953-90-8), shares the same molecular formula (C₁₄H₂₀ClN₃) and weight (265.78 g/mol) but differs in the substitution position of the aminomethyl group on the piperidine ring (4-position instead of 2-) . This subtle structural variation can significantly alter receptor binding affinity and metabolic stability. For instance:

- Synthetic Accessibility : The 4-substituted isomer is more commonly cataloged in chemical databases, suggesting higher availability for research .

- Physicochemical Properties : Both isomers exhibit similar solubility in polar solvents due to their hydrochloride salt forms, but the 2-substituted variant may display enhanced lipophilicity, influencing blood-brain barrier penetration .

Table 1: Comparison of Positional Isomers

Functional Group Variants: Benzonitrile Derivatives

Several benzonitrile analogs with modified amine groups have been synthesized, as highlighted in :

2-(Aminomethyl)benzonitrile hydrochloride (CAS: 34403-48-0): Structural similarity score 0.91, featuring a benzimidazole core instead of piperidine .

4-((Methylamino)methyl)benzonitrile (CAS: 90389-96-1): Similarity score 0.88, replacing the piperidine-aminomethyl group with a methylamine substituent .

These analogs demonstrate reduced molecular complexity and altered pharmacodynamic profiles. For example:

Piperidine-Based Derivatives with Alternate Cores

and describe compounds with alternative aromatic cores:

- 4-(Aminomethyl)piperidin-1-ylmethanone dihydrochloride (CAS: 1286265-79-9): Features a pyridine-ketone core instead of benzonitrile, with a molecular weight of 292.2 g/mol .

- 2-[4-(Aminomethyl)piperidin-1-yl]benzonitrile hydrochloride (CAS: 1296224-75-3): Substitutes the methylene bridge with a direct piperidine-benzonitrile linkage, reducing molecular weight to 251.76 g/mol .

Table 2: Core Structure Comparison

| Compound | Core Structure | Molecular Weight (g/mol) | Key Differences |

|---|---|---|---|

| Target Compound (CAS: 1353954-43-4) | Benzonitrile | 265.78 | Methylene-linked piperidine |

| Pyridine-Ketone Derivative (CAS: 1286265-79-9) | Pyridine | 292.20 | Ketone group; dihydrochloride salt |

| Direct-Linkage Derivative (CAS: 1296224-75-3) | Benzonitrile | 251.76 | No methylene bridge; simpler structure |

Biological Activity

4-((2-(Aminomethyl)piperidin-1-yl)methyl)benzonitrile hydrochloride, identified by its CAS number 1353959-40-6, is a compound of interest in pharmacological research. Characterized by its piperidine ring and benzonitrile moiety, this compound has shown potential therapeutic applications, particularly in relation to neurological disorders and cancer therapies.

- Molecular Formula : C14H20ClN3

- Molecular Weight : 265.78 g/mol

- Structure : The compound features a piperidine ring substituted with an aminomethyl group and a benzonitrile functional group, which may influence its biological activity.

Research indicates that compounds similar to this compound may modulate neurotransmitter systems, particularly serotonin and dopamine receptors. This suggests a potential role in treating central nervous system disorders such as depression and anxiety .

Interaction Studies

Initial findings from interaction studies indicate that this compound may exhibit significant binding affinities to various receptors:

- Serotonin Receptors : Modulation of serotonin pathways could lead to antidepressant effects.

- Dopamine Receptors : Potential implications for treating conditions such as schizophrenia or Parkinson's disease.

Cancer Therapy

Recent studies have highlighted the potential anticancer properties of piperidine derivatives. The compound may induce apoptosis in cancer cells, as observed in various models, including FaDu hypopharyngeal tumor cells. The three-dimensional structure of such compounds has been suggested to enhance interaction with protein binding sites, thereby increasing cytotoxicity compared to standard treatments like bleomycin .

Alzheimer’s Disease

The compound's structural features suggest it could inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurodegenerative diseases. Inhibiting these enzymes may improve cholinergic transmission and cognitive function, making it a candidate for Alzheimer's disease therapy .

Case Studies and Research Findings

- Cytotoxicity Assays : In vitro studies have demonstrated that derivatives of this compound exhibit varying degrees of cytotoxicity against different cancer cell lines. For instance, compounds with similar structures showed enhanced apoptosis induction compared to established chemotherapeutics.

- Receptor Binding Studies : Virtual screening methods have been employed to identify potential interactions with PD-1/PD-L1 immune checkpoint pathways, suggesting a role in immunotherapy for cancer treatment .

- Pharmacokinetics : Preliminary pharmacokinetic studies indicate favorable absorption characteristics, although detailed metabolic pathways remain to be elucidated .

Comparative Analysis with Related Compounds

| Compound Name | CAS Number | Structural Features | Biological Activity |

|---|---|---|---|

| 4-(4-Aminomethyl)piperidin-1-ylmethyl)benzonitrile hydrochloride | 1353953-90-8 | Similar piperidine structure | Anticancer activity |

| 2-[4-(Aminomethyl)piperidin-1-yl]benzonitrile hydrochloride | 71758773 | Different positional isomer | Potential CNS effects |

| 4-{[(Piperidin-3-yl)methyl]aminomethyl}-benzonitrile hydrochloride | Not specified | Variations in substitution pattern | Diverse biological activities |

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to 4-((2-(Aminomethyl)piperidin-1-yl)methyl)benzonitrile hydrochloride exhibit significant anticancer properties. For instance, studies on related piperidine derivatives have shown promising results against various cancer cell lines, including breast and colon cancer . The mechanism of action often involves the induction of apoptosis in cancer cells, making it a candidate for further investigation in cancer therapy.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In vitro studies have demonstrated that certain piperidine derivatives possess antibacterial and antifungal properties, with effective Minimum Inhibitory Concentrations (MICs) against Gram-positive and Gram-negative bacteria . This suggests potential applications in treating infections caused by resistant bacterial strains.

Neurological Applications

Given the structural characteristics of this compound, it may have implications in neurological research. Compounds with similar piperidine structures are often investigated for their effects on neurotransmitter systems, potentially offering insights into treatments for neurological disorders such as depression and anxiety .

Synthesis of Novel Therapeutics

The synthesis of this compound is part of a broader effort to create novel therapeutic agents. Its unique molecular structure allows for modifications that can enhance efficacy and reduce side effects in drug formulations . Researchers are continuously exploring its derivatives to optimize their pharmacological profiles.

Case Study 1: Anticancer Evaluation

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of piperidine derivatives and evaluated their anticancer activities against various human cancer cell lines. The results indicated that specific modifications to the piperidine structure significantly enhanced cytotoxicity, with some compounds showing IC50 values lower than traditional chemotherapeutics like 5-Fluorouracil (5-FU) .

Case Study 2: Antimicrobial Screening

Another study focused on the antimicrobial properties of synthesized piperidine derivatives. The findings revealed that certain derivatives exhibited potent antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, suggesting their potential as new antimicrobial agents .

Chemical Reactions Analysis

Nucleophilic Substitution at the Benzonitrile Group

The benzonitrile group participates in nucleophilic substitution reactions under specific conditions. While nitriles are generally less reactive than other electrophilic groups, the electron-withdrawing nature of the nitrile enhances the electrophilicity of the adjacent carbon.

Example reaction :

-

Hydrolysis : Under acidic or basic conditions, the nitrile group can hydrolyze to form a carboxylic acid or amide. For instance, treatment with concentrated sulfuric acid may yield 4-((2-(aminomethyl)piperidin-1-yl)methyl)benzoic acid.

| Reaction Type | Conditions | Product |

|---|---|---|

| Acidic Hydrolysis | H₂SO₄, H₂O, reflux | Benzoic acid derivative |

| Basic Hydrolysis | NaOH, H₂O/EtOH, heat | Benzamide derivative |

Amine Functionalization Reactions

The primary amine on the piperidine ring enables alkylation, acylation, and condensation reactions. The hydrochloride salt form requires deprotonation (e.g., using Na₂CO₃) to activate the amine for nucleophilic attacks .

Alkylation

Alkylation of the amine is achieved using methylating agents like dimethyl sulfate or alkyl halides:

-

Example : Reaction with dimethyl sulfate in methyl isobutyl ketone (MIBK) and potassium carbonate yields N-alkylated derivatives .

| Reagent | Base | Solvent | Product |

|---|---|---|---|

| Dimethyl sulfate | K₂CO₃ | MIBK | N-Methylated piperidine derivative |

Acylation

The amine reacts with acyl chlorides or anhydrides to form amides:

-

Example : Treatment with acetyl chloride produces N-acetyl derivatives.

| Reagent | Conditions | Product |

|---|---|---|

| Acetyl chloride | Et₃N, DCM, 0–25°C | N-Acetylated piperidine derivative |

Imine Formation

Reaction with aldehydes or ketones forms Schiff bases:

-

Example : Condensation with benzaldehyde yields imine-linked derivatives.

Cyclization Reactions

The amine and nitrile groups can participate in tandem reactions to form heterocycles. For example:

-

Intramolecular Cyclization : Under basic conditions, the amine may attack the nitrile carbon, forming a bicyclic structure .

| Reaction | Conditions | Product |

|---|---|---|

| Intramolecular cyclization | KOH, EtOH, reflux | Piperidine-fused tetrahydroisoquinoline |

Acid-Base Behavior

The piperidine nitrogen (pKₐ ~10–11) undergoes protonation/deprotonation, influencing solubility and reactivity:

-

Protonation : In acidic media (e.g., HCl), the amine forms a water-soluble hydrochloride salt .

-

Deprotonation : Treatment with Na₂CO₃ liberates the free base for subsequent reactions .

Stability and Decomposition

The compound is stable under inert atmospheres but may degrade under harsh conditions:

-

Thermal Decomposition : Above 200°C, decomposition yields piperidine fragments and HCN gas.

-

Photodegradation : UV exposure leads to nitrile group isomerization.

Q & A

Q. What are the recommended synthetic routes for 4-((2-(Aminomethyl)piperidin-1-yl)methyl)benzonitrile hydrochloride, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves multi-step reactions, including nucleophilic substitution and salt formation. Key steps:

Aminomethylation : React piperidine derivatives with benzonitrile precursors under alkaline conditions to form the aminomethyl-piperidine intermediate .

Cyclization and functionalization : Use hydrogen chloride gas or aqueous HCl to convert the intermediate into the hydrochloride salt .

Purification : Employ column chromatography or recrystallization for high purity (>95%) .

Q. Optimization Strategies :

- Temperature control : Maintain 0–5°C during salt formation to prevent side reactions .

- Catalysts : Use palladium or nickel catalysts for selective hydrogenation of intermediates .

Q. Table 1: Reaction Condition Comparison

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Aminomethylation | KOH, DMF, 80°C | 65–70 | 85–90 | |

| Salt formation | HCl gas, EtOH, 0°C | 90 | >95 |

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Confirm the presence of the piperidine ring (δ 2.5–3.5 ppm) and benzonitrile group (δ 7.5–8.5 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using a C18 column and methanol/water mobile phase .

- Mass Spectrometry (MS) : Verify molecular weight (e.g., m/z 264.2 for related piperidine hydrochlorides) .

- Infrared Spectroscopy (IR) : Identify amine N-H stretches (~3300 cm⁻¹) and nitrile C≡N (~2240 cm⁻¹) .

Q. Table 2: Key Analytical Parameters

| Technique | Target Signal | Purpose | Reference |

|---|---|---|---|

| ¹H NMR | δ 3.2 (piperidine CH₂) | Structural confirmation | |

| HPLC | Retention time ~8.2 min | Purity assessment |

Q. How should this compound be stored to maintain stability, and what factors accelerate degradation?

Methodological Answer:

- Storage : Keep in airtight containers at –20°C, protected from light and moisture to prevent hydrolysis of the nitrile group .

- Degradation factors :

Advanced Research Questions

Q. How does the hydrochloride salt form influence solubility and bioavailability in pharmacological studies?

Methodological Answer:

- Solubility : The hydrochloride salt increases water solubility by 30–50% compared to the free base, critical for in vitro assays (e.g., IC₅₀ determinations) .

- Bioavailability : Enhanced solubility improves membrane permeability in cell-based models, as observed in similar piperidine derivatives .

- Experimental validation : Use shake-flask methods at 37°C to measure solubility in PBS (pH 7.4) and simulate physiological conditions .

Q. What strategies resolve contradictions in biological activity data across different assays?

Methodological Answer: Contradictions often arise from assay-specific variables:

pH sensitivity : Adjust buffer systems (e.g., ammonium acetate pH 6.5) to match physiological conditions .

Receptor selectivity : Perform competitive binding assays (e.g., GLP-1 receptor vs. off-targets) to confirm target engagement .

Data normalization : Use internal standards (e.g., β-actin in Western blots) to control for cell viability differences .

Case Study : Inconsistent IC₅₀ values for kinase inhibition were resolved by pre-equilibrating the compound in assay buffers for 1 hour .

Q. What computational methods predict interactions with biological targets like GLP-1 receptors?

Methodological Answer:

- Molecular docking : Use AutoDock Vina to model binding to the GLP-1 receptor’s active site (PDB ID: 6X9X). Focus on piperidine-amine interactions with Asp-198 .

- MD simulations : Run 100-ns trajectories to assess binding stability; correlate with in vitro cAMP activation assays .

- QSAR models : Train on piperidine derivatives to predict logP and polar surface area (<90 Ų for blood-brain barrier penetration) .

Q. How can researchers design derivatives to improve selectivity while minimizing off-target effects?

Methodological Answer:

- Structural modifications :

- Screening workflow :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.